molecular formula C6H2N4 B1315289 Pyrimidine-2,4-dicarbonitrile CAS No. 75928-84-6

Pyrimidine-2,4-dicarbonitrile

Cat. No. B1315289
CAS RN: 75928-84-6
M. Wt: 130.11 g/mol
InChI Key: YFSLDGHGVUTAQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .


Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized through various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including Pyrimidine-2,4-dicarbonitrile, have been found to have significant anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . For instance, N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas have been synthesized and reported to exhibit potent inhibitory effects against the LPS-activated TNF-α generation .

Antioxidant Applications

Pyrimidines are known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antimicrobial Applications

Pyrimidines have been used in the development of antimicrobial drugs . They can inhibit the growth of harmful microorganisms, making them useful in treating various infections.

Antiviral Applications

Pyrimidines have also found application in the development of antiviral drugs . They can inhibit the replication of viruses, thereby helping to treat viral infections.

Anticancer Applications

Pyrimidines have been used in the development of anticancer drugs . They can inhibit the growth and proliferation of cancer cells, making them useful in cancer treatment.

Neurological Disorder Treatment

Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents . They can be used in the treatment of various neurological disorders.

Chronic Pain Management

Pyrimidines have been found to have analgesic properties , making them useful in the management of chronic pain.

Diabetes Mellitus Treatment

Pyrimidines have been used in the treatment of diabetes mellitus . They can help regulate blood sugar levels, making them useful in managing this chronic condition.

Future Directions

Pyrimidine-2,4-dicarbonitrile has potential applications in various fields of research and industry. Future research may focus on exploring its potential uses and developing more efficient synthesis methods .

properties

IUPAC Name

pyrimidine-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLDGHGVUTAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506816
Record name Pyrimidine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2,4-dicarbonitrile

CAS RN

75928-84-6
Record name Pyrimidine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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